

AF 555 Carboxylic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: AF 555 carboxylic acid

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This technical guide provides an in-depth overview of **AF 555 carboxylic acid**, a bright and photostable orange fluorescent dye. With its exceptional spectral properties, AF 555 has become an invaluable tool for researchers, scientists, and drug development professionals in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. This document details its spectral characteristics, provides experimental protocols for its use in biomolecule conjugation, and outlines a typical workflow for fluorescence imaging.

Core Spectroscopic Properties

AF 555, a member of the Alexa Fluor family of dyes, is a hydrophilic fluorophore known for its high fluorescence quantum yield and remarkable photostability, offering a superior alternative to other dyes such as tetramethylrhodamine (TMR) and Cyanine3 (Cy3).^{[1][2]} Its spectra are nearly identical to those of Cy3, allowing for the use of the same optical filter sets.^[3] The carboxylic acid form of AF 555 is the non-reactive version of the dye, often used as a reference standard in experiments with AF 555 conjugates.^{[1][4]} However, the carboxylic acid group can be activated, for example, using carbodiimides like EDAC, to react with primary amines, hydrazines, and hydroxylamines.^{[1][5]}

The key spectral properties of **AF 555 carboxylic acid** are summarized in the table below:

Property	Value	Reference
Excitation Maximum (λ_{ex})	552 - 555 nm	[1][5][6][7][8][9][10]
Emission Maximum (λ_{em})	565 - 572 nm	[1][5][6][7][9][10]
Molar Extinction Coefficient (ϵ)	~152,000 - 155,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][6][7][11][12]
Fluorescence Quantum Yield (Φ)	~0.10 - 0.14	[1][3][6][11][12][13]

Experimental Protocols

The amine-reactive succinimidyl ester form of AF 555 (AF 555 NHS ester) is most commonly used for labeling proteins and other biomolecules containing primary amines.[7] The following is a generalized protocol for labeling proteins with AF 555 NHS ester.

Protein Labeling with AF 555 NHS Ester

This protocol is optimized for labeling Immunoglobulin G (IgG) antibodies but can be adapted for other proteins. For optimal results, the protein concentration should be at least 2 mg/mL.[7] It is recommended to perform the labeling reaction at three different molar ratios of dye to protein to determine the optimal degree of labeling.[7][14]

Materials:

- Protein solution (in amine-free buffer, e.g., PBS pH 7.2-7.4)
- AF 555 NHS Ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer (pH 8.3)
- Purification column (e.g., Sephadex G-25)

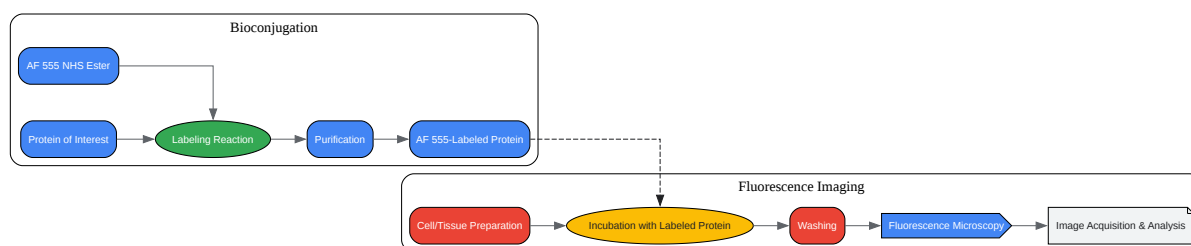
Procedure:

- **Prepare Protein Solution:** Dissolve the protein in an amine-free buffer such as PBS. Buffers containing primary amines like Tris will compete with the labeling reaction.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve the AF 555 NHS ester in high-quality anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[15\]](#)
- **Reaction Setup:**
 - Adjust the pH of the protein solution to 8.3 by adding a calculated volume of 1 M sodium bicarbonate buffer. The efficient reaction of NHS esters with primary amines occurs at a pH of 7.5-8.5.[\[16\]](#)
 - Slowly add the desired molar excess of the dissolved AF 555 NHS ester to the protein solution while gently vortexing.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation.[\[7\]](#)[\[15\]](#)[\[16\]](#)
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[\[15\]](#)
- **Determination of Degree of Labeling (DOL):** The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorption maximum of the dye (~555 nm).

Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like BSA, aliquot the conjugate, and store at -20°C. Avoid repeated freeze-thaw cycles.[\[15\]](#)[\[16\]](#)

Experimental Workflow: Fluorescence Microscopy

AF 555-conjugated biomolecules are widely used as probes in fluorescence microscopy to visualize specific targets within cells or tissues.



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Caption: Workflow for protein labeling and fluorescence microscopy.

Applications in Research and Development

The exceptional brightness and photostability of AF 555 make it a versatile tool for a wide range of applications in both basic research and drug development. Its utility spans:

- Immunofluorescence: Staining of specific proteins in fixed or live cells for high-resolution imaging.
- Flow Cytometry: Quantification of cell populations based on the expression of surface or intracellular markers.
- High-Content Screening: Automated imaging and analysis of cellular responses to various stimuli or drug candidates.
- Förster Resonance Energy Transfer (FRET): As a FRET acceptor when paired with a suitable donor dye to study molecular interactions.

In conclusion, **AF 555 carboxylic acid** and its reactive derivatives are robust and reliable fluorescent probes that empower researchers to visualize and quantify biological processes with high sensitivity and clarity.

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